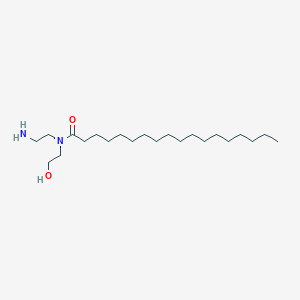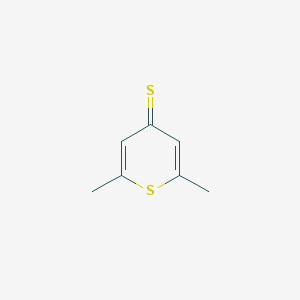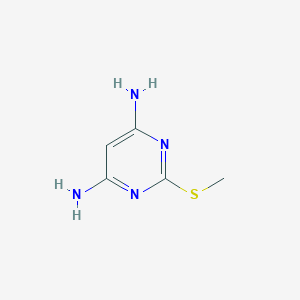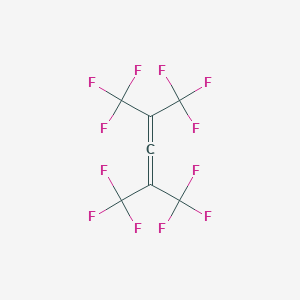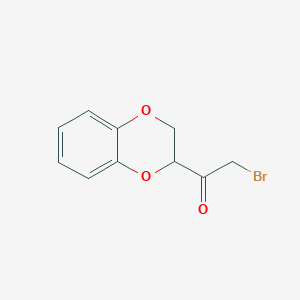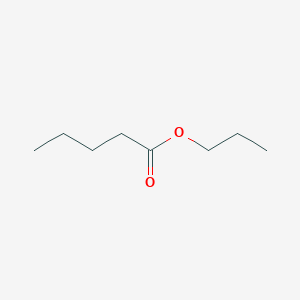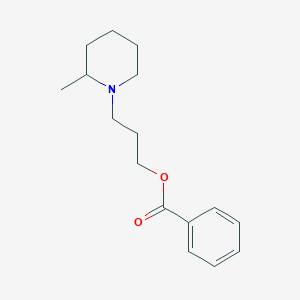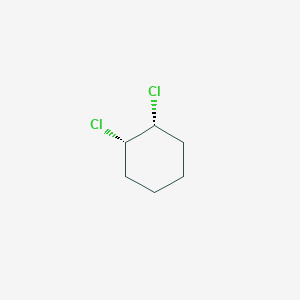
cis-1,2-Dichlorocyclohexane
Overview
Description
cis-1,2-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of 1,2-dichlorocyclohexane, where the two chlorine atoms are positioned on the same side of the cyclohexane ring, resulting in a cis configuration. This compound is of interest in organic chemistry due to its unique stereochemistry and its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
This compound is a type of disubstituted cyclohexane , and its interactions with biological targets are likely to be complex and multifaceted.
Mode of Action
cis-1,2-Dichlorocyclohexane is a stereoisomer of dichlorocyclohexane . It exists as a 50:50 mixture of enantiomeric conformations, which interconvert so rapidly they cannot be resolved . This rapid interconversion could potentially influence its interaction with biological targets.
Pharmacokinetics
Its molecular weight of 153050 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Given its chemical structure , it may interact with various cellular components, potentially influencing cellular functions
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its chiral conformations can rapidly interconvert , which could be influenced by factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclohexene Oxide: One common method for preparing cis-1,2-dichlorocyclohexane involves the reaction of cyclohexene oxide with dichlorotriphenylphosphorane in anhydrous benzene.
From trans-Cyclohexene Chlorohydrin: Another method involves the reaction of trans-cyclohexene chlorohydrin with hydrochloric acid or thionyl chloride and pyridine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-1,2-Dichlorocyclohexane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Reduction: Cyclohexane derivatives.
Oxidation: Various oxidized cyclohexane derivatives.
Scientific Research Applications
cis-1,2-Dichlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in stereochemical studies.
Biology: It can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential use in pharmaceuticals and its effects on human health.
Industry: Used in the production of other chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
trans-1,2-Dichlorocyclohexane: The trans isomer has the chlorine atoms on opposite sides of the cyclohexane ring, resulting in different stereochemical properties and reactivity.
1,3-Dichlorocyclohexane: This compound has chlorine atoms on the 1 and 3 positions of the cyclohexane ring, leading to different chemical behavior.
1,4-Dichlorocyclohexane: Chlorine atoms are on the 1 and 4 positions, which also affects its reactivity and applications.
Uniqueness: The cis configuration of cis-1,2-dichlorocyclohexane makes it unique in terms of its stereochemistry and the specific types of reactions it can undergo. This configuration can lead to different reaction pathways and products compared to its trans isomer and other dichlorocyclohexane derivatives .
Properties
IUPAC Name |
(1S,2R)-1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030452 | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10498-35-8 | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010498358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain cis-1,2-dichlorocyclohexane?
A1: Two main methods for synthesizing this compound are reported in the literature:
- From cyclohexene: Treating cyclohexene with antimony pentachloride (SbCl5) in carbon tetrachloride (CCl4) selectively yields this compound as the major product. [] This method highlights the ability to control the stereochemistry of the reaction, favoring the cis isomer.
Q2: What is the significance of the cis configuration in this compound?
A2: The cis configuration of the two chlorine atoms in this compound is significant for several reasons:
- Stereoselectivity: The synthesis methods described demonstrate the ability to selectively obtain the cis isomer, which might be crucial for specific applications requiring a particular spatial arrangement of the chlorine atoms. []
- Structure-activity relationship: The spatial orientation of the chlorine atoms can influence the compound's physical and chemical properties, potentially impacting its reactivity and interactions with other molecules. []
- Spectroscopic properties: The cis configuration influences the compound's spectroscopic properties. [] Although the provided abstract doesn't delve into specific details, it suggests that the molecular structure of this compound has been studied and characterized.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


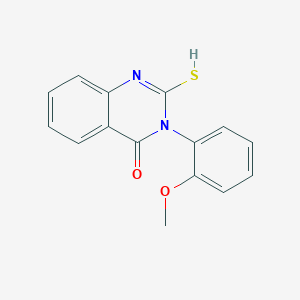
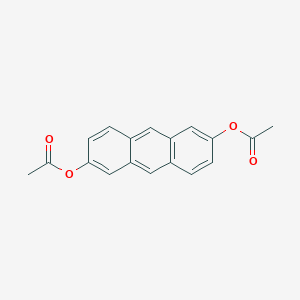


![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
